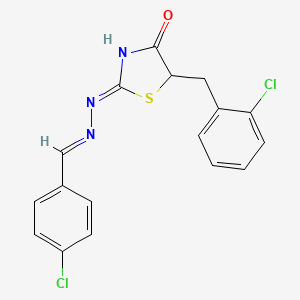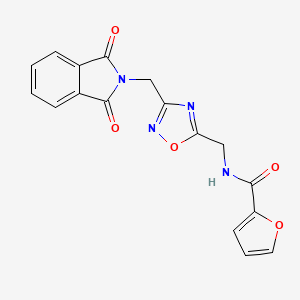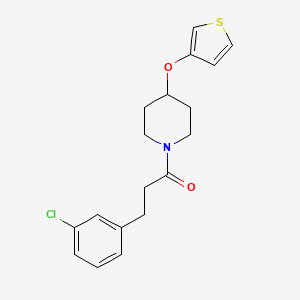
2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound characterized by its unique structural components, including a chlorofluorophenyl group, a thiophenyl group, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorofluorophenyl acetamide precursor, followed by the introduction of the thiophenyl group and the formation of the tetrahydropyran ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- 2-(2-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethanamide
Uniqueness
The presence of both chlorine and fluorine atoms in the phenyl ring of 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide distinguishes it from similar compounds. This unique combination of halogens can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable subject of study in various research fields.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-13-3-1-4-14(19)12(13)11-16(21)20-17(6-8-22-9-7-17)15-5-2-10-23-15/h1-5,10H,6-9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYLZFLPWHXCEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2379947.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/new.no-structure.jpg)



![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)


![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)

![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)
